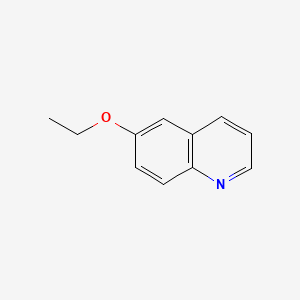
ethyl 2,4-dimethyl-5-nitro-1H-pyrrole-3-carboxylate
概要
説明
Ethyl 2,4-dimethyl-5-nitro-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C9H12N2O4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dimethyl-5-nitro-1H-pyrrole-3-carboxylate typically involves the nitration of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the electrophilic substitution of the nitro group at the 5-position of the pyrrole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity and yield.
化学反応の分析
Types of Reactions
Ethyl 2,4-dimethyl-5-nitro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products Formed
Reduction: Ethyl 2,4-dimethyl-5-amino-1H-pyrrole-3-carboxylate.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Hydrolysis: 2,4-Dimethyl-5-nitro-1H-pyrrole-3-carboxylic acid.
科学的研究の応用
Ethyl 2,4-dimethyl-5-nitro-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of ethyl 2,4-dimethyl-5-nitro-1H-pyrrole-3-carboxylate and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.
類似化合物との比較
Ethyl 2,4-dimethyl-5-nitro-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate: Has a different substitution pattern on the pyrrole ring, leading to different reactivity and applications.
Ethyl 2,4-dimethyl-5-amino-1H-pyrrole-3-carboxylate: The amino group provides different chemical and biological properties compared to the nitro group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and potential for diverse applications in research and industry.
特性
IUPAC Name |
ethyl 2,4-dimethyl-5-nitro-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-4-15-9(12)7-5(2)8(11(13)14)10-6(7)3/h10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWAGIRNWAZCNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177872 | |
| Record name | 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-nitro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23314-05-8 | |
| Record name | 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-nitro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023314058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-nitro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![n-Ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3349664.png)


![3H-pyrrolo[3,2-f]quinoline](/img/structure/B3349682.png)
![1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B3349694.png)
![1H-1,2,3-Triazolo[4,5-f]quinoline](/img/structure/B3349699.png)
![[1,3]dioxolo[4,5-f]isoquinoline](/img/structure/B3349712.png)
![[1,3]Dioxolo[4,5-h]isoquinoline](/img/structure/B3349717.png)
![Imidazo[5,1-a]isoquinoline](/img/structure/B3349720.png)
